Tetraethyl Incandronate

説明

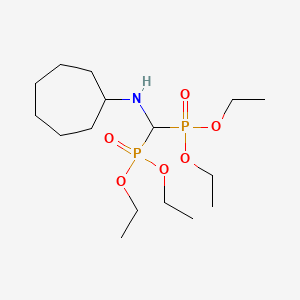

Tetraethyl Incandronate (CAS: 124351-81-1) is a bisphosphonate ester with the molecular formula C₁₆H₃₅NO₆P₂ and a molecular weight of 399.4 g/mol . Its structure features a cycloheptylamino group linked to a methylene-bis(phosphonate) backbone, tetraethylated at the phosphonate oxygens (Figure 1).

特性

分子式 |

C16H35NO6P2 |

|---|---|

分子量 |

399.40 g/mol |

IUPAC名 |

N-[bis(diethoxyphosphoryl)methyl]cycloheptanamine |

InChI |

InChI=1S/C16H35NO6P2/c1-5-20-24(18,21-6-2)16(25(19,22-7-3)23-8-4)17-15-13-11-9-10-12-14-15/h15-17H,5-14H2,1-4H3 |

InChIキー |

OJWJPSDEEWTQIZ-UHFFFAOYSA-N |

正規SMILES |

CCOP(=O)(C(NC1CCCCCC1)P(=O)(OCC)OCC)OCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl Incandronate typically involves the reaction of tetraethyl methylenediphosphonate with cycloheptylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the temperature is maintained at around 25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality of the final product. The reaction conditions are carefully monitored, and the product is purified using techniques such as distillation or crystallization .

化学反応の分析

Types of Reactions

Tetraethyl Incandronate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives .

科学的研究の応用

Tetraethyl Incandronate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving phosphonate metabolism.

Medicine: Explored for its potential use in drug development, especially for conditions related to bone metabolism and cancer.

Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals

作用機序

The mechanism of action of Tetraethyl Incandronate involves its interaction with specific molecular targets, such as enzymes involved in phosphonate metabolism. The compound can inhibit these enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the specific pathway involved .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Tetraethyl(N-alkyl-1-aminoethan-1,1-diyl)bisphosphonates

These compounds, such as tetraethyl(N-tert-butyl-1-aminoethan-1,1-diyl)bisphosphonate and tetraethyl(N-sec-butyl-1-aminoethan-1,1-diyl)bisphosphonate, share the tetraethyl bisphosphonate core but differ in alkyl substitution (tert-butyl vs. sec-butyl). ESR studies reveal that nitroxide derivatives of these compounds exhibit similar spin-coupling behavior to Tetraethyl Incandronate, but dihedral angles >90° in the bisphosphonate backbone lead to discrepancies in phosphorus coupling constants (B₂ term in the McConnell equation) .

Diethyl Ethylphosphonate (CAS 2931.43.00)

A simpler organophosphorus compound with the formula C₄H₁₁O₃P, this lacks the amino-methylene bridge and cycloheptyl group.

Tetraethyl Orthocarbonate

A carbon-centered tetraethyl compound (C(C₂H₅)₄O₄), it reacts with amines to form urea derivatives. While structurally distinct from this compound, both compounds demonstrate the steric influence of ethyl groups on reactivity .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| This compound | C₁₆H₃₅NO₆P₂ | 399.4 | Bisphosphonate, cycloheptyl | Catalysis, coordination |

| Tetraethyl(N-tert-butyl) | C₁₄H₃₃NO₆P₂ | ~385 | Bisphosphonate, tert-butyl | ESR studies, oxidation |

| Diethyl Ethylphosphonate | C₄H₁₁O₃P | 138.1 | Phosphonate, ethyl | Flame retardants |

| Tetraethyl Orthocarbonate | C₅H₁₀O₄ | 134.1 | Orthocarbonate, ethyl | Organic synthesis |

Reactivity and Stability

- Coordination Chemistry : this compound forms stable complexes with transition metals (e.g., Fe, Pd) due to its multidentate phosphine-alkene ligand system. In contrast, simpler phosphonates like diethyl ethylphosphonate lack this versatility .

- Thermal Stability: The cycloheptylamino group in this compound enhances thermal stability compared to linear alkyl-substituted bisphosphonates, which decompose at lower temperatures during catalytic reactions .

- Hydrolysis Resistance : this compound’s ethyl groups provide steric protection against hydrolysis, unlike methylphosphonate derivatives (e.g., dimethyl methylphosphonate, CAS 2931.41.00), which hydrolyze readily in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。